molecular formula C10H15NO B128854 N-Hydroxyphentermine CAS No. 38473-30-2

N-Hydroxyphentermine

Cat. No.: B128854
CAS No.: 38473-30-2
M. Wt: 165.23 g/mol
InChI Key: BFFVZWRUMOUGAM-UHFFFAOYSA-N
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Description

N-Hydroxyphentermine is a chemical compound with the molecular formula C10H15NO. It is a metabolite of phentermine, a sympathomimetic amine commonly used as an appetite suppressant. This compound is known for its role in the metabolism of phentermine and has been studied for its various chemical and biological properties .

Mechanism of Action

Target of Action

N-Hydroxyphentermine is a metabolite of phentermine . Phentermine is a sympathomimetic amine anorectic agent . The primary target of phentermine is the presynaptic vesicles in the lateral hypothalamus .

Mode of Action

Phentermine, and by extension this compound, acts as an indirect-acting sympathomimetic agent . It works by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This action leads to appetite suppression, which is the primary therapeutic effect of phentermine .

Biochemical Pathways

This compound is oxidized to 2-methyl-2-nitro-1-phenylpropane by rat liver microsome preparations . This oxidation accounts for differences noted in levels of this compound formed from phentermine in washed and unwashed microsome preparations . The hydroxylamine-nitro-oxidation is dependent on cytochrome P-450 .

Pharmacokinetics

It is known that phentermine undergoes minimal p-hydroxylation, n-oxidation, and n-hydroxylation followed by conjugation . The total proportion of the drug that goes under metabolism only represents about 6% of the administered dose where about 5% is represented by the N-oxidized and N-Hydroxylated metabolites .

Result of Action

The primary result of the action of this compound, as a metabolite of phentermine, is appetite suppression . This leads to a decrease in food intake and subsequently weight loss, which is the main therapeutic goal of phentermine .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, the presence of hemoglobin and catalase in unwashed microsomes could terminate the N-oxidation of phentermine at the hydroxylamine level . Furthermore, the reaction was induced by phenobarbital pretreatment and inhibited by carbon monoxide and 2,4-dichloro-6-phenylphenoxyethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyphentermine can be synthesized through the controlled potential electrolysis of phentermine in the presence of citrate buffer and potassium chloride in ethanol. The reaction is carried out at 30°C using a mercury cathode .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the oxidation of phentermine using appropriate reagents and conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyphentermine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as a metabolite of phentermine. Its presence in biological samples can indicate the use of phentermine and provide insights into the metabolic pathways and pharmacokinetics of the parent compound. Additionally, its chemical structure allows for various chemical reactions, making it a valuable compound for research in analytical chemistry and drug metabolism .

Properties

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFVZWRUMOUGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191791
Record name N-Hydroxyphentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38473-30-2
Record name N-Hydroxyphentermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyphentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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